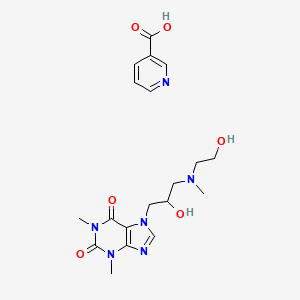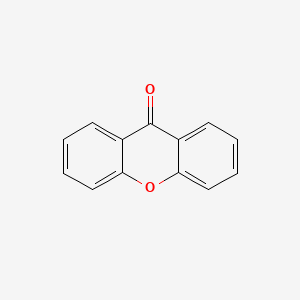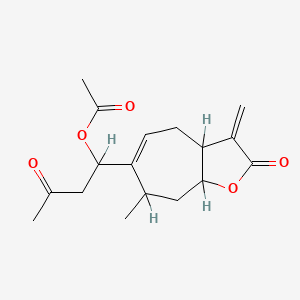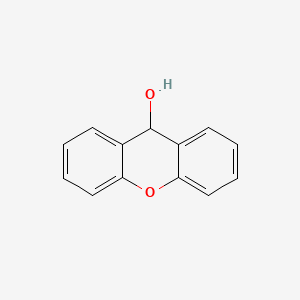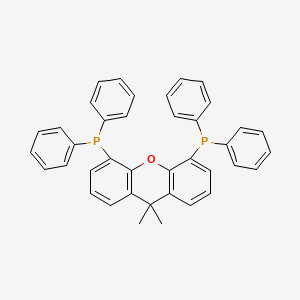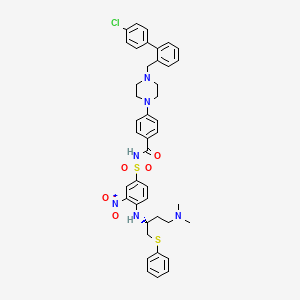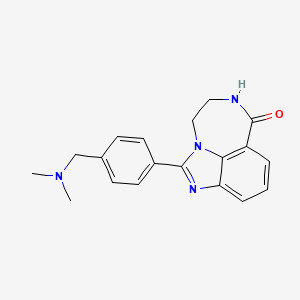![molecular formula C22H16N2O2 B1684262 2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone CAS No. 2387-03-3](/img/structure/B1684262.png)
2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-dihydroxy-1,1’-naphthalazine typically involves the condensation of 2-hydroxy-1-naphthaldehyde with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of 2,2’-dihydroxy-1,1’-naphthalazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 2,2’-Dihydroxy-1,1’-naphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
2,2’-Dihydroxy-1,1’-naphthalazine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in fluorescence microscopy to study cellular structures.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized as a colorant in plastics, textiles, and coatings due to its high photostability.
作用機序
The mechanism of action of 2,2’-dihydroxy-1,1’-naphthalazine involves its ability to undergo excited state intramolecular proton transfer (ESIPT). This process is responsible for its fluorescence properties. The compound’s molecular targets include cellular structures that can be visualized using fluorescence microscopy. The pathways involved in its mechanism of action are primarily related to its photophysical properties .
類似化合物との比較
1,1’-Naphthalazine: A closely related molecule with similar structural features but different fluorescence properties.
2-Hydroxy-1-naphthaldehyde: A precursor in the synthesis of 2,2’-dihydroxy-1,1’-naphthalazine.
Quinone Derivatives: Oxidation products of 2,2’-dihydroxy-1,1’-naphthalazine.
Uniqueness: 2,2’-Dihydroxy-1,1’-naphthalazine is unique due to its bright yellow color, high photostability, and ability to undergo ESIPT, which distinguishes it from other organic pigments. Its fluorescence properties make it particularly valuable in scientific research and industrial applications .
特性
CAS番号 |
2387-03-3 |
|---|---|
分子式 |
C22H16N2O2 |
分子量 |
340.4 g/mol |
IUPAC名 |
1-[(E)-[(E)-(2-hydroxynaphthalen-1-yl)methylidenehydrazinylidene]methyl]naphthalen-2-ol |
InChI |
InChI=1S/C22H16N2O2/c25-21-11-9-15-5-1-3-7-17(15)19(21)13-23-24-14-20-18-8-4-2-6-16(18)10-12-22(20)26/h1-14,25-26H/b23-13+,24-14+ |
InChIキー |
SYRBOMODLUADBZ-RNIAWFEPSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O |
異性体SMILES |
C1=CC=C2C(=C(C=CC2=C1)O)/C=N/N=C/C3=C(C=CC4=CC=CC=C34)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)O)O |
外観 |
Solid powder |
| 2387-03-3 | |
ピクトグラム |
Irritant; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Yellow 101 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


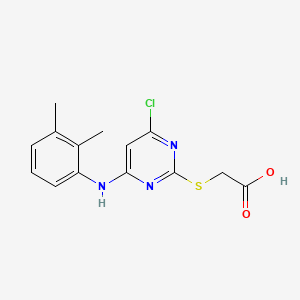
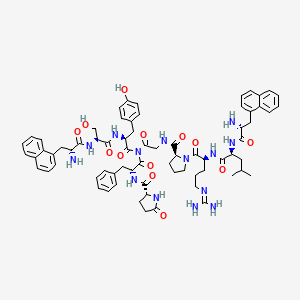
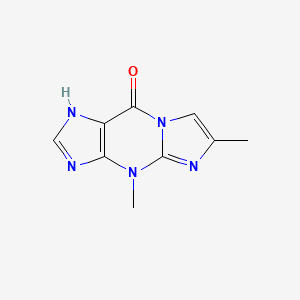

![[(2R,3R,4R)-3,4-diacetyloxy-5-(4,6-dimethyl-9-oxoimidazo[1,2-a]purin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1684186.png)
![N6-(4-[1,4'-Bipiperidin]-1'-yl-2-ethoxyphenyl)-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1684187.png)
